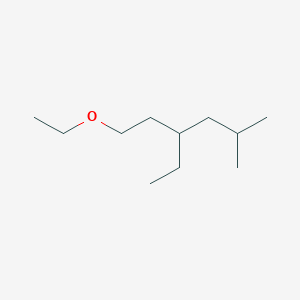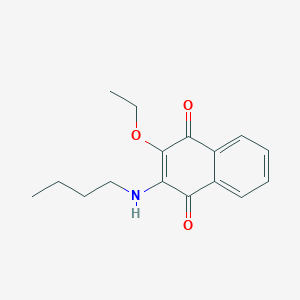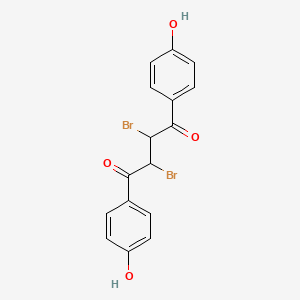
2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione is an organic compound known for its unique structure and properties. This compound features two bromine atoms and two hydroxyphenyl groups attached to a butane-1,4-dione backbone. It is often used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione typically involves the bromination of 1,4-bis(4-hydroxyphenyl)butane-1,4-dione. This reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 2 and 3 positions of the butane backbone .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination processes using bromine or bromine-containing reagents. The reaction conditions are optimized to achieve high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the bromine atoms, leading to the formation of 1,4-bis(4-hydroxyphenyl)butane-1,4-dione.
Substitution: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can replace the bromine atoms under suitable conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce the parent hydroxyphenyl compound .
Aplicaciones Científicas De Investigación
2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 2,3-Dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione exerts its effects involves interactions with molecular targets and pathways. The bromine atoms and hydroxyphenyl groups play crucial roles in its reactivity and binding to specific enzymes or receptors. These interactions can modulate biological processes, leading to the observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis(4-hydroxyphenyl)propane:
2,2-Bis(4-hydroxyphenyl)butane:
Uniqueness
This structural feature distinguishes it from other bisphenol derivatives and contributes to its specialized uses in various fields .
Propiedades
Número CAS |
6338-17-6 |
|---|---|
Fórmula molecular |
C16H12Br2O4 |
Peso molecular |
428.07 g/mol |
Nombre IUPAC |
2,3-dibromo-1,4-bis(4-hydroxyphenyl)butane-1,4-dione |
InChI |
InChI=1S/C16H12Br2O4/c17-13(15(21)9-1-5-11(19)6-2-9)14(18)16(22)10-3-7-12(20)8-4-10/h1-8,13-14,19-20H |
Clave InChI |
IEIFUWWNNMXHCI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)C(C(C(=O)C2=CC=C(C=C2)O)Br)Br)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


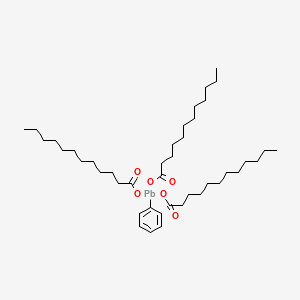
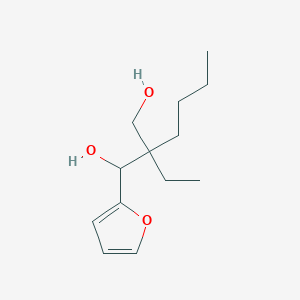

![[2-[2,2-Dimethyl-6-(4-methylphenyl)sulfonyloxy-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-(4-methylphenyl)sulfonyloxyethyl] 4-methylbenzenesulfonate](/img/structure/B14734567.png)
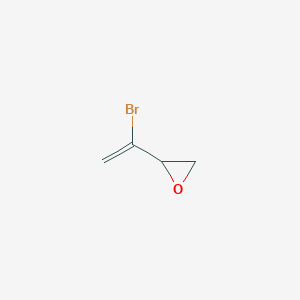
![n-[2,2-Diphenyl-3-(piperidin-1-yl)propyl]propanamide](/img/structure/B14734581.png)
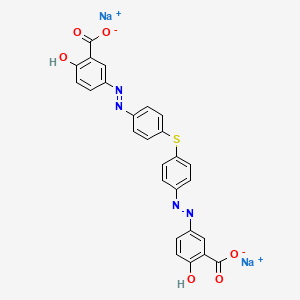

![1-Methyl-4-[(2-methylprop-2-en-1-yl)oxy]benzene](/img/structure/B14734604.png)


